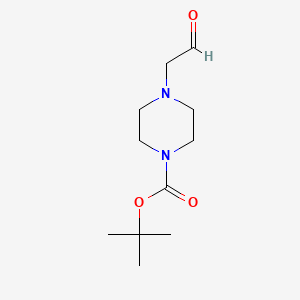

Tert-butyl 4-(2-oxoethyl)piperazine-1-carboxylate

Descripción general

Descripción

Tert-butyl 4-(2-oxoethyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as building blocks for the synthesis of bioactive molecules. This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group and an oxoethyl group, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-oxoethyl)piperazine-1-carboxylate typically involves the nucleophilic substitution reaction of tert-butyl bromoacetate with Boc-protected piperazine. The reaction is carried out under basic conditions using triethylamine as a base and tetrahydrofuran as a solvent. The reaction is performed at 60°C overnight, resulting in a high yield of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Análisis De Reacciones Químicas

Boc Deprotection

The Boc group is susceptible to acidic conditions, enabling its removal to yield a free piperazine amine. This reaction is critical for further functionalization in drug synthesis:

-

Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane .

-

Mechanism : Protonation of the carbonyl oxygen followed by cleavage of the Boc-carbamate bond.

-

Outcome : Generates a secondary amine intermediate, which can participate in subsequent nucleophilic reactions.

Ester Hydrolysis

The 2-oxoethyl ester moiety undergoes hydrolysis under basic or acidic conditions:

-

Basic Hydrolysis :

-

Acidic Hydrolysis :

Nucleophilic Substitution at the Piperazine Ring

The secondary amine of the piperazine ring (after Boc deprotection) participates in alkylation or acylation reactions:

-

Alkylation :

-

Acylation :

Reduction of the Oxoethyl Group

The ketone group in the 2-oxoethyl substituent can be reduced to a hydroxyl or methylene group:

-

Reducing Agents :

-

Sodium borohydride (NaBH<sub>4</sub>) for selective ketone-to-alcohol reduction.

-

Lithium aluminum hydride (LiAlH<sub>4</sub>) for complete reduction to a methylene group.

-

-

Mechanism : Hydride transfer to the carbonyl carbon, followed by protonation.

Cross-Coupling Reactions

The compound serves as a precursor in palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling :

Crystallographic and Structural Insights

Single-crystal X-ray diffraction data (from analogous compounds) reveal key structural features influencing reactivity :

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2<sub>1</sub>/c |

| Unit Cell Dimensions | a = 8.4007 Å, b = 16.4716 Å, c = 12.4876 Å |

| Piperazine Ring Conformation | Chair |

| Dihedral Angle (Boc vs. Piperazine) | 22.3° |

The chair conformation of the piperazine ring and steric effects from the tert-butyl groups hinder certain axial reactions, favoring equatorial attack .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tert-butyl 4-(2-oxoethyl)piperazine-1-carboxylate serves as an important intermediate in the synthesis of bioactive molecules, including pharmaceuticals. It has been studied for its potential as an antimicrobial agent due to its moderate antibacterial and antifungal activities against various microorganisms.

Organic Synthesis

The compound acts as a versatile building block for synthesizing novel organic compounds such as:

- Amides

- Sulphonamides

- Mannich bases

- Schiff’s bases

- Thiazolidinones

- Azetidinones

- Imidazolinones

These derivatives exhibit a wide spectrum of biological activities, including anticancer, antiparasitic, antihistamine, and antidepressive effects .

Crystallography

This compound has been utilized in X-ray diffraction studies to confirm its molecular structure. The crystal structure analysis provides insights into its conformation and intermolecular interactions, which are crucial for understanding its biological activity .

Research indicates that derivatives of this compound exhibit various biological activities:

- Antimicrobial : Moderate activity against bacteria and fungi.

- Anticancer : Potential applications in cancer therapy due to the ability to affect cellular mechanisms.

- Neuroprotective : Some derivatives have shown promise in models of neurodegenerative diseases like Parkinson's disease .

Case Studies

Several studies have highlighted the effectiveness of this compound and its derivatives:

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(2-oxoethyl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors. For example, as a protease inhibitor, it can bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the specific bioactive molecule synthesized from this compound.

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Similar in structure but with an ethoxy group instead of an oxoethyl group.

Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Contains a hydrazino group, offering different reactivity and applications.

Uniqueness

Tert-butyl 4-(2-oxoethyl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which provides distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions and serve as a building block for bioactive molecules makes it a valuable compound in both research and industrial applications.

Actividad Biológica

Tert-butyl 4-(2-oxoethyl)piperazine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperazine ring with a tert-butyl group and a 2-oxoethyl side chain. Its molecular formula is , and it has unique physical and chemical properties that influence its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antibacterial and antifungal activities. For instance, studies have shown moderate effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications.

| Microbial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

Anticancer Properties

In addition to its antimicrobial properties, the compound has demonstrated anticancer activity in preliminary studies. It has been observed to inhibit the growth of certain cancer cell lines, indicating potential therapeutic applications in oncology .

The mechanism of action of this compound involves interaction with biological macromolecules. The piperazine moiety enhances the compound's ability to bind to various targets within microbial cells and cancerous tissues. This interaction can disrupt cellular processes, leading to cell death or growth inhibition.

Key Mechanisms Identified

- Inhibition of Cell Wall Synthesis : Similar compounds have shown the ability to interfere with bacterial cell wall formation.

- Apoptosis Induction in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound. One notable case study involved testing its effects on Escherichia coli, where it exhibited a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .

Case Study Summary

| Study Reference | Microbial Strain | Concentration (µg/mL) | Observed Effect |

|---|---|---|---|

| E. coli | 50 | 70% Viability Reduction | |

| S. aureus | 100 | 60% Viability Reduction |

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound is being explored for various applications in medicinal chemistry:

- Antimicrobial Drug Development : Its effectiveness against bacteria and fungi positions it as a candidate for new antimicrobial agents.

- Cancer Therapeutics : The anticancer properties suggest potential use in developing novel cancer treatments.

Propiedades

IUPAC Name |

tert-butyl 4-(2-oxoethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-12(5-7-13)8-9-14/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXKHDJWDRHJSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587480 | |

| Record name | tert-Butyl 4-(2-oxoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945953-41-3 | |

| Record name | tert-Butyl 4-(2-oxoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.